molecular formula C13H18N2O4 B1518249 tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate CAS No. 1156252-29-7

tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Cat. No.: B1518249
CAS No.: 1156252-29-7
M. Wt: 266.29 g/mol
InChI Key: DCOQGLWEJXHIFS-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: is a chemical compound that belongs to the class of benzodioxin derivatives It features a tert-butyl group attached to an N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate typically involves the reaction of 1,4-benzodioxane-6-amine with tert-butyl isocyanate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carbonyl derivatives such as carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl derivatives.

  • Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its structural features may contribute to the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • Benzodioxin derivatives: Other benzodioxin derivatives with different substituents.

  • Carbamate derivatives: Compounds with similar carbamate groups but different aromatic rings.

Uniqueness: Tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is unique due to its specific combination of the tert-butyl group and the benzodioxin structure. This combination may confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOQGLWEJXHIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

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